molecular formula C13H12O3 B1600822 Ethyl 4-hydroxy-2-naphthoate CAS No. 91307-39-0

Ethyl 4-hydroxy-2-naphthoate

Cat. No. B1600822
CAS RN: 91307-39-0
M. Wt: 216.23 g/mol
InChI Key: QMCMRBCASLXWFT-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2-naphthoate is a chemical compound with the molecular formula C13H12O3 . It has a molecular weight of 216.23 g/mol . The IUPAC name for this compound is ethyl 4-hydroxynaphthalene-2-carboxylate .


Synthesis Analysis

While specific synthesis methods for Ethyl 4-hydroxy-2-naphthoate were not found, a related compound, 2-methoxy-1,4-naphthoquinone (MNQ), is synthesized in Impatiens balsamina L. through the shikimate and 1,4-dihydroxy-2-naphthoate (DHNA) pathways .


Molecular Structure Analysis

The InChI string for Ethyl 4-hydroxy-2-naphthoate is InChI=1S/C13H12O3/c1-2-16-13(15)10-7-9-5-3-4-6-11(9)12(14)8-10/h3-8,14H,2H2,1H3 . The Canonical SMILES is CCOC(=O)C1=CC2=CC=CC=C2C(=C1)O .


Physical And Chemical Properties Analysis

Ethyl 4-hydroxy-2-naphthoate has a molecular weight of 216.23 g/mol . It has a XLogP3 value of 2.5, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass are 216.078644241 g/mol . The topological polar surface area is 46.5 Ų .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 4-hydroxy-2-naphthoate serves as a critical intermediate in the synthesis of functionalized naphthalenes. An efficient method for synthesizing naphthalenes with various substituents at the 4-position and an ethoxycarbonyl group at the 2-position has been developed. This method utilizes selective Pt-catalyzed 6-endo intramolecular hydroarylation of ethyl (E)-2-ethynyl/alkynyl cinnamates, highlighting the compound's role in complex organic synthesis processes (Kang, Kim, Oh, & Lee, 2012).

Polymerization Catalysts

Ethyl 4-hydroxy-2-naphthoate derivatives have been explored in the context of polymerization catalysts. For instance, research into Ni(II) complexes derived from bulky anilinotropone ligands, which include ethyl 4-hydroxy-2-naphthoate-related structures, has contributed to the understanding of ethylene polymerizations. These complexes produce branched polyethylenes, indicating the potential of ethyl 4-hydroxy-2-naphthoate derivatives in catalyzing significant polymerization reactions, impacting material science and engineering (Jenkins & Brookhart, 2004).

Pharmaceutical Intermediates

The synthesis of ethyl 4-hydroxy-2-naphthoate is integral to the production of pharmaceutical intermediates, such as the synthesis of d-Naproxen's intermediate, showcasing the compound's importance in medicinal chemistry. This involves multiple steps, including the reaction of ethyl pyruvate and 2-methoxynaphthalene, followed by hydrolysis and dehydration to yield key intermediates for pharmaceuticals (Lu, 2000).

Crystal and Molecular Structure Studies

Ethyl 4-hydroxy-2-naphthoate derivatives have been the subject of crystal and molecular structure studies, such as those involving ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate. These studies provide insights into the structural characteristics of these compounds, contributing to the broader understanding of molecular interactions and stability in chemical and pharmaceutical research (Kaur et al., 2012).

Future Directions

While specific future directions for Ethyl 4-hydroxy-2-naphthoate were not found, research into the biosynthesis pathways of related compounds, such as 2-methoxy-1,4-naphthoquinone (MNQ), could provide valuable insights .

properties

IUPAC Name

ethyl 4-hydroxynaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-2-16-13(15)10-7-9-5-3-4-6-11(9)12(14)8-10/h3-8,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCMRBCASLXWFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90517571
Record name Ethyl 4-hydroxynaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90517571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxy-2-naphthoate

CAS RN

91307-39-0
Record name Ethyl 4-hydroxynaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90517571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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